molecular formula C10H7BrO3 B8583038 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

Cat. No.: B8583038
M. Wt: 255.06 g/mol
InChI Key: IHOAOENKAPWJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a bromo substituent at the 4-position and an aldehyde group at the 5-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the bromination of 1-oxo-1,3-dihydro-2-benzofuran followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

The formylation step involves the introduction of an aldehyde group at the 5-position. This can be accomplished using a Vilsmeier-Haack reaction, where the brominated benzofuran is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically conducted at low temperatures to prevent overreaction and to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO), potassium cyanide in ethanol, thiols in the presence of a base.

Major Products Formed

    Oxidation: (4-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid.

    Reduction: (4-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethanol.

    Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
  • (4-Fluoro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
  • (4-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde

Uniqueness

2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the benzofuran ring and the aldehyde group provides a unique scaffold for the development of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

InChI

InChI=1S/C10H7BrO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,4H,3,5H2

InChI Key

IHOAOENKAPWJLL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Br)CC=O)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-allyl-4-bromo-2-benzofuran-1(3H)-one (120 mg, 0.47 mmol) in methanol (20 mL) was bubbled ozone at −78° C. until the solution turned light blue. Excess ozone was removed by bubbling nitrogen through, which was followed by addition of dimethyl sulfide (0.35 mL, 4.7 mmol). The reaction was allowed to warm to RT, diluted with EtOAc, washed with brine, adsorbed onto silica gel, and purified by MPLC. Removal of solvent gave rise to (4-bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde.
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0.35 mL
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